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molecular formula C13H10N2 B599455 3-Amino-biphenyl-2-carbonitrile CAS No. 106274-68-4

3-Amino-biphenyl-2-carbonitrile

Cat. No. B599455
M. Wt: 194.237
InChI Key: LMAIDQDTPOQJBC-UHFFFAOYSA-N
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Patent
US08575184B2

Procedure details

2-Amino-6-bromo-benzonitrile (1.0 Kg, 5.07 moles) and toluene (10 L, 10 vol) were added to a 20 L glass-lined reactor equipped with mechanical stirrer under inert atmosphere. Potassium acetate (996 g, 10.16 moles) and phenylboronic acid (866, 7.10 moles) were added into the solution and the solution was degassed with nitrogen for 30 min. After this time, dichloro-bis(triphenylphosphine) palladium (II) (17.8 g, 0.025 moles) was added to the reaction mixture at ambient temperature. The mixture was heated to 110° C., where it stirred for 17 h. At the conclusion of this period, the reaction progress was monitored by HPLC, which indicated the reaction was completed. The reaction mixture was filtered through a celite bed. The filtrate was transferred back to the reactor and concentrated hydrochloric acid (˜35%, 2 L, 2 vol) was charged to the reactor at ambient temperature. The HCl salt of the title compound precipitated out from the reaction and was collected by filtration. The HCl salt was transferred into the 20 L reactor and then made basic with 10% NaOH solution (pH 8-9). The resulting product was extracted with ethyl acetate (10 L, 10 vol). The ethyl acetate layer was washed with water (5 L, 5 vol) and then the solvent was evaporated under vacuum to give a residue. Hexanes (5 L, 5 vol) were added to the residue at 35-40° C., and the resulting slurry was cooled to ambient temperature. Once at the prescribed temperature, the product was collected by filtration to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC). 1H NMR (DMSO-D6, 400 MHz, δ ppm); 7.43-7.52 (m, 5H), 7.33-7.37 (m, 1H), 6.83 (d, J=8 Hz, 1H), 6.62 (d, J=8 Hz, 1H), 6.1 (s, 2H). ES-MS: [M++1]=194.23.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
Name
Potassium acetate
Quantity
996 g
Type
reactant
Reaction Step Two
Quantity
7.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro-bis(triphenylphosphine) palladium (II)
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].C([O-])(=O)C.[K+].[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
NC1=C(C#N)C(=CC=C1)Br
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Potassium acetate
Quantity
996 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
7.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
dichloro-bis(triphenylphosphine) palladium (II)
Quantity
17.8 g
Type
reactant
Smiles
Step Four
Name
Hexanes
Quantity
5 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
where it stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer under inert atmosphere
CUSTOM
Type
CUSTOM
Details
the solution was degassed with nitrogen for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite bed
ADDITION
Type
ADDITION
Details
was charged to the reactor at ambient temperature
CUSTOM
Type
CUSTOM
Details
The HCl salt of the title compound precipitated out from the reaction
FILTRATION
Type
FILTRATION
Details
was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The resulting product was extracted with ethyl acetate (10 L, 10 vol)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water (5 L, 5 vol)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting slurry was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
Once at the prescribed temperature, the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
to provide a pale yellow solid (802 g, 81.4%, 99% by HPLC)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NC1=C(C(=CC=C1)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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